molecular formula C14H10O5 B1250263 Cratoxyarborenone F

Cratoxyarborenone F

Cat. No.: B1250263
M. Wt: 258.23 g/mol
InChI Key: ANQQUCRTGKYCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cratoxyarborenone E is a prenylated flavonoid isolated from Cratoxylum glaucum leaf extracts, specifically from the dichloromethane fraction (Cg.FD) . Structurally, it features a flavone backbone (C6-C3-C6 system) with two prenyl groups and hydroxyl substitutions. Key spectroscopic data include a carbonyl group at δC 180.37 and aromatic protons at δH 6.29 and 7.50 . Additionally, it inhibits ketohexokinase isoform C (IC₅₀ = 1.0 µM), suggesting metabolic regulatory applications .

Properties

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

1,6-dihydroxy-4-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O5/c1-18-10-5-4-9(16)12-13(17)8-3-2-7(15)6-11(8)19-14(10)12/h2-6,15-16H,1H3

InChI Key

ANQQUCRTGKYCDZ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=C(C=C3)O

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Cratoxyarborenone F

  • Structure: A xanthone derivative with prenyl modifications, distinct from the flavone backbone of Cratoxyarborenone E .
  • Bioactivity: Limited studies exist, but it is grouped with other xanthones (e.g., trapezifolixanthone) from Cratoxylum spp. that exhibit antibacterial properties. No antimalarial or cytotoxicity data are reported .

Methoxy-isobavachalcone

  • Source : Psoralea corylifolia.
  • Bioactivity: Superior ketohexokinase inhibition (IC₅₀ = 0.2 µM vs. 1.0 µM for Cratoxyarborenone E) but lacks antimalarial data .
  • Toxicity: Not reported, but chalcones often exhibit higher cytotoxicity than flavonoids.

α-/γ-Mangostin

  • Source : Cratoxylum prunifolium.
  • Bioactivity: Moderate ketohexokinase inhibition (IC₅₀ = 1.5 µM) and known anti-inflammatory effects. Unlike Cratoxyarborenone E, mangostins are xanthones with broader antimicrobial activity .

Functional Analogs: Antimalarial Compounds

Compound Source IC₅₀ (µM)* CC₅₀ (µM)* SI Key Features References
Cratoxyarborenone E C. glaucum 5.82 20.74 3.56 Prenylated flavonoid, low toxicity
Artemisinin Artemisia annua 0.001–0.01 >100 >1000 Sesquiterpene lactone, gold standard
Quinine Cinchona succirubra 0.1–1.0 50–100 50–100 Alkaloid, historical use
Osthole Angelica archangelica 0.7 N/A N/A Coumarin, ketohexokinase inhibition

*IC₅₀: Half-maximal inhibitory concentration (antimalarial); CC₅₀: Cytotoxic concentration; SI: Selectivity index (CC₅₀/IC₅₀).

Key Findings:

Potency: Cratoxyarborenone E’s antimalarial activity (IC₅₀ = 5.82 µM) is weaker than artemisinin (IC₅₀ = 0.001–0.01 µM) but comparable to early-stage plant-derived candidates like quinine derivatives .

Safety Profile : Its SI (3.56) is lower than artemisinin’s (>1000) but higher than many cytotoxic prenylated xanthones (e.g., γ-mangostin, SI < 1) .

Mechanistic Diversity: Unlike artemisinin, which targets heme detoxification, Cratoxyarborenone E’s mode of action remains unclear but may involve lactate dehydrogenase (LDH) inhibition .

Q & A

Basic: What methodologies are employed for isolating Cratoxyarborenone F from Cratoxylum glaucum?

Answer:
Isolation typically involves bioassay-guided fractionation using polarity-based solvent extraction (e.g., dichloromethane) followed by chromatographic techniques. For example, vacuum liquid chromatography (VLC) with hexane-EtOAc gradients separates active fractions, and further purification is achieved via Sephadex LH-20 columns with chloroform-methanol elution . This approach prioritizes fractions with >50% antimalarial inhibition (e.g., fraction Cg.FD-F5, IC50 1.5 ± 2.91 µg/mL) for subsequent structural analysis .

Advanced: How can researchers resolve contradictions in antimalarial activity between crude extracts and isolated this compound?

Answer:
Discrepancies (e.g., pure this compound having lower activity than its parent fraction) may arise from synergistic interactions in crude extracts or loss of stabilizing co-factors during isolation. To address this, researchers should:

  • Compare IC50 values of fractions and pure compounds (e.g., fraction Cg.FD-F5: IC50 1.5 µg/mL vs. compound 1: IC50 2.13 µg/mL) .
  • Conduct combinatorial assays to identify synergistic partners.
  • Validate purity via HPLC (e.g., >98% at 254 nm) to rule out degradation .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:
Structural elucidation relies on:

  • 1D/2D NMR : 1H NMR (aromatic protons at δH 6.29 and 7.50) and HMBC correlations to confirm prenylated xanthone skeleton .
  • UPLC-Q-TOF-MS : Molecular ion [M+H]+ at m/z 410.1801 (C24H26O6) .
  • HPLC-PDA : Purity validation (>97% at 210–365 nm) .

Advanced: What strategies optimize derivative synthesis to enhance this compound’s bioactivity?

Answer:
Modifications focus on the prenyl side chains and xanthone core:

  • Prenyl chain functionalization : Introduce halogen or hydroxyl groups to improve binding to Plasmodium targets.
  • Methoxy group substitution : Assess effects on cytotoxicity (e.g., Cratoxyarborenone E’s -OCH3 at C-6 correlates with selectivity index SI = 14.6) .
  • Comparative SAR studies : Benchmark against analogs like vismione B (IC50 0.66 µg/mL) from related Cratoxylum species .

Basic: Which in vitro assays evaluate this compound’s antimalarial efficacy and safety?

Answer:

  • Antimalarial activity : Lactate dehydrogenase (LDH) assay on synchronized P. falciparum 3D7 cultures, with IC50 calculated via dose-response curves (e.g., 2.13 µg/mL for compound 1) .
  • Cytotoxicity : Resazurin-based assay on Vero cells (CC50 = 31.02 µg/mL, SI = 14.6) .
  • Controls : Chloroquine (positive control) and solvent-only blanks .

Advanced: How to design mechanistic studies for this compound’s action against Plasmodium?

Answer:

  • Target identification : Use proteomics (e.g., affinity chromatography with tagged compounds) or gene expression profiling under treatment.
  • Hemozoin inhibition assay : Test interference in heme detoxification pathways.
  • Time-kill kinetics : Determine stage-specific activity (e.g., ring vs. trophozoite stages) .
  • Ethical rigor : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design .

Basic: How to ensure reproducibility in this compound isolation and bioactivity assays?

Answer:

  • Standardized protocols : Document solvent ratios (e.g., hexane-EtOAc gradients), column dimensions, and incubation conditions (e.g., 37°C, 5% CO2 for parasites) .
  • Triplicate validation : Report IC50/CC50 as mean ± SD (e.g., 2.13 ± 0.04 µg/mL) .
  • Reference controls : Use established antimalarials (e.g., artemisinin) and cytotoxicity benchmarks .

Advanced: What computational tools support the structure-activity relationship (SAR) analysis of this compound?

Answer:

  • Molecular docking : Map interactions with Plasmodium targets (e.g., PfATP4 or PfDHFR) using software like AutoDock Vina.
  • QSAR models : Train algorithms on analogs (e.g., prenylated xanthones) to predict bioactivity.
  • ADMET profiling : Use SwissADME or ProTox-II to optimize pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cratoxyarborenone F
Reactant of Route 2
Reactant of Route 2
Cratoxyarborenone F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.